molecular formula C22H27NO2 B14145993 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one CAS No. 516470-79-4

3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one

Cat. No.: B14145993
CAS No.: 516470-79-4
M. Wt: 337.5 g/mol
InChI Key: ULGZKYACZNIZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a hydroxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3,4-dimethylbenzaldehyde with phenylacetonitrile, followed by cyclization with piperidine under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the aromatic rings can engage in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
  • 3-(2-Hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide
  • 3-(2-Hydroxy-3,4-dimethylphenyl)propanal

Uniqueness

Compared to similar compounds, 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one stands out due to its unique piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

516470-79-4

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C22H27NO2/c1-16-11-12-19(22(25)17(16)2)20(18-9-5-3-6-10-18)15-21(24)23-13-7-4-8-14-23/h3,5-6,9-12,20,25H,4,7-8,13-15H2,1-2H3

InChI Key

ULGZKYACZNIZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(CC(=O)N2CCCCC2)C3=CC=CC=C3)O)C

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.